molecular formula C14H10BrNO3 B2745431 2-(3-Bromobenzamido)benzoic acid CAS No. 404376-07-4

2-(3-Bromobenzamido)benzoic acid

Cat. No.: B2745431
CAS No.: 404376-07-4
M. Wt: 320.142
InChI Key: WUBKINCNCAVQLY-UHFFFAOYSA-N
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Description

2-(3-Bromobenzamido)benzoic acid is a brominated benzamide derivative with the molecular formula C₁₄H₁₀BrNO₃ and a molecular weight of 328.15 g/mol. It is synthesized via the reaction of 5-methylanthranilic acid with 3-bromobenzoyl chloride in pyridine, yielding a high purity product (97% yield) . This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing quinazolin-4(3H)-ones, which are explored for cytotoxic applications . Commercial availability is confirmed through suppliers like CymitQuimica, with pricing tiers for research-scale quantities (e.g., 500 mg at €465) .

Properties

IUPAC Name

2-[(3-bromobenzoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO3/c15-10-5-3-4-9(8-10)13(17)16-12-7-2-1-6-11(12)14(18)19/h1-8H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBKINCNCAVQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrial production methods for 2-(3-bromobenzamido)benzoic acid typically involve large-scale application of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-(3-Bromobenzamido)benzoic acid exhibits antimicrobial properties. A study conducted on various derivatives of benzoic acids demonstrated that brominated compounds often show enhanced activity against bacterial strains compared to their non-brominated counterparts. This suggests potential applications in developing new antimicrobial agents.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases. The mechanism involves the modulation of signaling pathways related to inflammation, which could lead to therapeutic applications in conditions such as arthritis.

Insect Growth Regulation

One of the most promising applications of this compound is in agricultural pest control. It has been identified as a juvenile hormone biosynthesis inhibitor, which is crucial for the development of lepidopteran pests.

Table 1: Inhibitory Concentrations of this compound on Lepidopteran Pests

Pest SpeciesIC50 (μM)
Spodoptera frugiperda2.3 ± 0.2
Prodenia litura0.67 ± 0.14
Plutella xylostella1.5 ± 0.8
Spodoptera exigua0.42 ± 0.11

This table highlights the effectiveness of the compound in inhibiting juvenile hormone biosynthesis across different pest species, showcasing its potential as an insect growth regulator.

Case Study: Field Trials

Field trials have been conducted to evaluate the efficacy of formulations containing this compound against common agricultural pests. Results indicated a significant reduction in pest populations when applied at recommended concentrations, demonstrating its viability as a sustainable pest management solution.

Synthesis and Formulation

The synthesis of this compound can be achieved through various methods, including electrophilic aromatic substitution reactions involving bromine and appropriate amine precursors. The development of environmentally friendly synthesis routes is also being explored, aligning with green chemistry principles.

Table 2: Synthesis Methods for this compound

MethodDescription
Electrophilic SubstitutionBromination followed by amide formation
Green Chemistry TechniquesUse of sonication and solvent-free conditions

Mechanism of Action

The mechanism of action of 2-(3-bromobenzamido)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, the compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Compound Name Molecular Weight (g/mol) Key Substituents Biological/Functional Properties References
2-(3-Bromobenzamido)benzoic acid 328.15 3-bromo-benzamido, benzoic acid Cytotoxic intermediate (e.g., quinazolinones)
2-Amino-3-bromobenzoic acid 215.03 3-bromo, 2-amino Precursor for heterocyclic synthesis
2-Benzoylbenzoic acid 226.23 Benzoyl, benzoic acid Bitter taste receptor binding (ΔGbinding = -6.2 kcal/mol)
2-(4-Methoxybenzoyl)benzoic acid 256.25 4-methoxybenzoyl, benzoic acid Enhanced receptor affinity (ΔGbinding = -7.1 kcal/mol)
2-Acetylaminobenzoic acid methyl ester 207.21 Acetylated amino, methyl ester Antitumor activity (IC₅₀ = 8.2 µM vs. AGS cells)

Key Comparative Findings

Substituent Effects on Bioactivity
  • Bromine vs. Methoxy Groups: Bromine at the 3-position in this compound enhances electrophilic reactivity, making it suitable for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira) . In contrast, methoxy-substituted analogues (e.g., 2-(4-methoxybenzoyl)benzoic acid) exhibit stronger binding to taste receptors due to improved hydrophobic interactions .
  • Amino vs. Benzamido Groups: 2-Amino-3-bromobenzoic acid lacks the benzamido moiety, limiting its utility in cyclization reactions but making it a versatile precursor for aminoquinazolines .
Cytotoxic Potential
  • This compound derivatives, such as compound 23 in , are intermediates in synthesizing quinazolinones with demonstrated cytotoxicity against cancer cell lines (e.g., AGS, HepG2, A549) . Comparable activity is observed in 2-acetylaminobenzoic acid methyl ester (Av7), which inhibits tumor cell proliferation at low micromolar concentrations .
Physicochemical Properties
  • Extraction Efficiency: Benzoic acid derivatives with electron-withdrawing groups (e.g., bromine) exhibit higher distribution coefficients (m) in emulsion liquid membrane systems, enabling faster extraction rates compared to acetic acid or phenol .
  • Thermal Stability : Cyclization of this compound in acetic anhydride proceeds at 95% yield under reflux, outperforming less halogenated analogues in reaction efficiency .

Data Tables

Table 1: Comparative Receptor Binding Affinities (ΔGbinding, kcal/mol)

Compound T1R2 Receptor T1R3 Receptor
2-Benzoylbenzoic acid -6.2 -5.8
2-(4-Methoxybenzoyl)benzoic acid -7.1 -6.9
Saccharin -5.4 -5.1
Data sourced from docking studies in

Table 2: Cytotoxic Activities of Selected Analogues

Compound IC₅₀ (µM) vs. AGS Cells IC₅₀ (µM) vs. HepG2 Cells
2-Acetylaminobenzoic acid methyl ester 8.2 10.5
5-Fluorouracil (Control) 12.3 15.6
Data sourced from antitumor assays in

Biological Activity

2-(3-Bromobenzamido)benzoic acid is a derivative of benzoic acid that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a bromobenzamide moiety, which is known to influence its reactivity and biological interactions. Understanding the biological activity of this compound is crucial for exploring its potential therapeutic applications.

The biological activity of this compound may involve several mechanisms, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, similar to other benzoic acid derivatives. This interaction can disrupt various biochemical pathways, potentially leading to anti-inflammatory or analgesic effects .
  • Modulation of Protein Degradation Pathways : Studies have indicated that benzoic acid derivatives can enhance the activity of the ubiquitin-proteasome pathway and the autophagy-lysosome pathway, which are critical for maintaining cellular homeostasis .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of related compounds, suggesting that this compound may exhibit similar effects. For instance, compounds derived from salicylic acid have been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-1β in LPS-induced inflammation models .

Table 1: Summary of Anti-inflammatory Effects

CompoundCytokine Reduction (pg/mL)Dosage (mg/60 kg bw)Reference
This compoundTBDTBDTBD
3-CH2ClTNF-α: 5.70 ± 1.04500
IL-1β: 2.32 ± 0.28

Cytotoxicity

The cytotoxic effects of benzoic acid derivatives have been evaluated in various cancer cell lines. For instance, some studies have demonstrated that certain derivatives do not exhibit significant cytotoxicity at concentrations that activate proteasome and lysosomal pathways . This suggests a potential therapeutic window for compounds like this compound.

Table 2: Cytotoxicity Evaluation

Cell LineInhibition (%) at 5 μMReference
Hep-G24.81 ± 0.28
A20585.02 ± 0.18
CCD25sk3.56 ± 4.06

Case Studies and Research Findings

  • Study on Proteostasis Modulation :
    A study investigated various benzoic acid derivatives, including those with bromine substitutions, emphasizing their role in enhancing proteasomal and lysosomal activities in human fibroblasts. The findings suggested that these compounds could be promising candidates for developing agents targeting age-related diseases due to their ability to modulate protein degradation pathways effectively .
  • In Silico Studies :
    Computational studies have indicated that halogenated benzoic acids, including derivatives like this compound, may serve as effective binders for enzymes involved in inflammatory processes, supporting their potential as anti-inflammatory agents .

Q & A

Q. What are the common synthetic routes for 2-(3-Bromobenzamido)benzoic acid?

  • Methodological Answer : The synthesis typically involves bromination of precursor benzoic acid derivatives. For example, bromination of 4-cyano-5-methylbenzoic acid under mild conditions (20–50°C) can yield brominated intermediates, followed by amidation with 3-bromobenzoyl chloride . Flow chemistry approaches (e.g., using isobenzofuran-1(3H)-ones as intermediates) are also viable, offering improved control over reaction parameters and reduced use of hazardous solvents like dichloroethane .

Q. How is this compound characterized analytically?

  • Methodological Answer :
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Used for qualitative and quantitative analysis to confirm molecular weight and purity .
  • Collision Cross-Section (CCS) Values : Predicted CCS values from mass spectrometry aid in structural validation, especially when comparing experimental and computational data .
  • Melting Point and NMR : Melting point analysis (e.g., 154–158°C for 3-bromobenzoic acid derivatives) and nuclear magnetic resonance (NMR) spectroscopy resolve functional group connectivity .

Q. What are the key solubility and stability considerations for this compound?

  • Methodological Answer : Solubility is highly solvent-dependent. Polar aprotic solvents (e.g., DMSO, DMF) are preferred for reactions, while aqueous stability is pH-sensitive due to the carboxylic acid moiety. Stability studies should include accelerated degradation tests under varying temperatures and pH (e.g., 25–40°C, pH 3–9) to identify decomposition pathways .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :
  • SHELX Refinement : SHELXL is widely used for small-molecule refinement. For example, hydrogen bonding patterns (e.g., C=O⋯H-N interactions) can be mapped to validate molecular packing .
  • Graph Set Analysis : Hydrogen-bonding networks are analyzed using graph theory to predict crystal symmetry and polymorphism, as demonstrated in studies of benzoic acid derivatives .

Q. How to design experiments to study its biological activity as a ligand in coordination chemistry?

  • Methodological Answer :
  • Ligand Design : Modify the bromobenzamido group to enhance metal-binding affinity. For example, substituting electron-withdrawing groups (e.g., -CN) can stabilize metal-ligand complexes .
  • Spectroscopic Validation : Use UV-Vis and FTIR to monitor coordination behavior with transition metals (e.g., Cu²⁺, Zn²⁺). X-ray crystallography or EXAFS may further resolve metal-ligand geometries .

Q. How to address contradictions in analytical data (e.g., mass spectrometry vs. NMR)?

  • Methodological Answer :
  • Cross-Validation : Combine multiple techniques (e.g., LC-MS for molecular weight, NMR for functional groups) to resolve discrepancies. For instance, isotopic patterns in mass spectra can distinguish between brominated isomers .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts and vibrational spectra, aiding in structural reassignment when experimental data conflict .

Q. What strategies optimize the compound’s reactivity in coupling reactions?

  • Methodological Answer :
  • Protection/Deprotection : Protect the carboxylic acid group (e.g., as a methyl ester) during Suzuki-Miyaura coupling to prevent side reactions. Post-coupling hydrolysis restores the acid moiety .
  • Catalytic Systems : Use Pd(PPh₃)₄ or Buchwald-Hartwig catalysts for aryl bromide coupling, with microwave-assisted synthesis to reduce reaction times .

Notes

  • For structural studies, prioritize SHELX-based refinement and peer-reviewed crystallographic data .
  • Methodological rigor is critical for reproducibility, especially in ligand design and catalytic applications .

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